

Interpreting the Mass Spectrum of Cinnamyl Benzoate: A Comparison Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenylethenyl benzoate

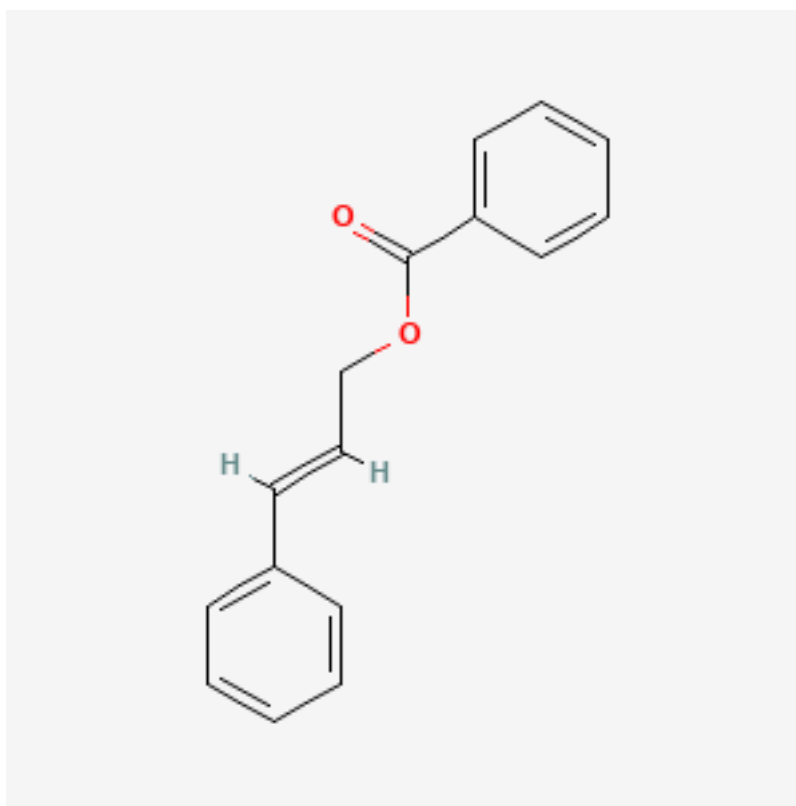
Cat. No.: B15434985

[Get Quote](#)

For researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of compounds, a thorough understanding of fragmentation patterns is paramount. This guide provides a detailed interpretation of the mass spectrum of cinnamyl benzoate, comparing the expected fragmentation pathways with alternative cleavages and offering experimental data for reference.

Chemical Structure and Molecular Weight

Cinnamyl benzoate, with the empirical formula $C_{16}H_{14}O_2$, has a molecular weight of approximately 238.28 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure consists of a benzoate group ester-linked to a cinnamyl alcohol moiety. This combination of a stable aromatic ring, an ester linkage, and a phenyl-substituted allyl group dictates its characteristic fragmentation in mass spectrometry.



Predicted Fragmentation Pattern

Upon electron ionization (EI), cinnamyl benzoate will form a molecular ion ($[M]^+$) at an m/z of approximately 238. This molecular ion is expected to be observable due to the presence of the aromatic rings which stabilize the radical cation.^{[4][5]} The subsequent fragmentation is predicted to follow several key pathways, primarily driven by the lability of the ester bond and the stability of the resulting fragments.

The most prominent fragmentation is the cleavage of the C-O bond of the ester, leading to the formation of the benzoyl cation and the cinnamyl radical, or the cinnamyl cation and the benzoate radical. Due to the high stability of the benzoyl cation, the peak at m/z 105 is anticipated to be the base peak in the spectrum.^{[6][7]}

Another significant fragmentation pathway involves the cleavage of the O-CH₂ bond, resulting in the formation of a cinnamyl cation. This cation can undergo rearrangement to the highly stable tropylium ion, a common feature in the mass spectra of compounds containing a benzyl group, leading to a prominent peak at m/z 91.^[5]

Further fragmentation of the benzoyl cation (m/z 105) by the loss of a neutral carbon monoxide (CO) molecule will produce the phenyl cation at m/z 77.^{[6][7]} The cinnamyl cation (m/z 117)

can also lose acetylene (C_2H_2) to form a cation at m/z 91.

Data Presentation

The following table summarizes the expected major fragments in the mass spectrum of cinnamyl benzoate, their corresponding m/z values, and the proposed ionic structures.

m/z	Proposed Fragment Ion	Structure	Notes
238	Molecular Ion ($[C_{16}H_{14}O_2]^{+ \cdot}$)	$[C_6H_5COOCH_2CH=C$ $HC_6H_5]^{+ \cdot}$	Parent ion
117	Cinnamyl Cation ($[C_9H_9]^+$)	$[C_6H_5CH=CHCH_2]^+$	Formed by cleavage of the O-C bond
105	Benzoyl Cation ($[C_7H_5O]^+$)	$[C_6H_5CO]^+$	Expected to be the base peak due to its high stability. [6] [7]
91	Tropylium Ion ($[C_7H_7]^+$)	$[C_7H_7]^+$	Formed by rearrangement of the cinnamyl cation or benzyl fragmentation. [5]
77	Phenyl Cation ($[C_6H_5]^+$)	$[C_6H_5]^+$	Formed by the loss of CO from the benzoyl cation. [6] [7]

Experimental Protocols

Mass Spectrometry Analysis:

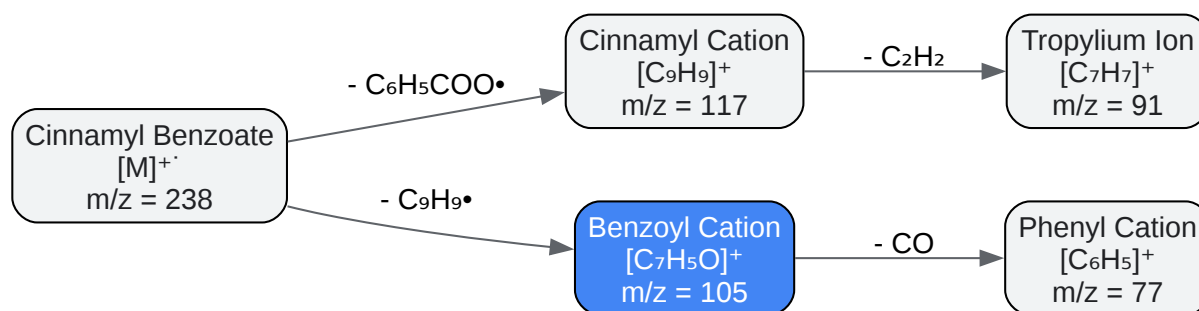
A standard electron ionization mass spectrometer can be used for the analysis of cinnamyl benzoate.

- **Sample Introduction:** The sample can be introduced via a direct insertion probe or, for volatile samples, through a gas chromatograph (GC-MS).

- Ionization: Electron ionization (EI) at a standard energy of 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- Detector: An electron multiplier is typically used for ion detection.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathways of cinnamyl benzoate upon electron ionization.



[Click to download full resolution via product page](#)

Caption: Fragmentation of Cinnamyl Benzoate.

This guide provides a foundational understanding of the mass spectrometric behavior of cinnamyl benzoate, which is crucial for its identification and structural analysis in various research and development settings. The predicted fragmentation is based on established principles of mass spectrometry and provides a robust framework for interpreting experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Z)-Cinnamyl benzoate [webbook.nist.gov]
- 2. Cinnamyl benzoate | C₁₆H₁₄O₂ | CID 5705112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cinnamyl benzoate, 5320-75-2 [thegoodscentcompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. whitman.edu [whitman.edu]
- 6. pharmacy180.com [pharmacy180.com]
- 7. youtube.com [youtube.com]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of Cinnamyl Benzoate: A Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15434985#interpreting-the-mass-spectrum-of-cinnamyl-benzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com